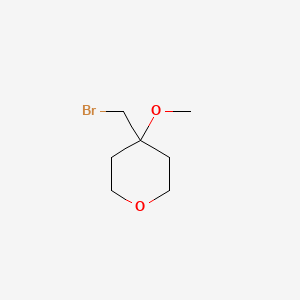

4-(Bromomethyl)-4-methoxyoxane

Description

Properties

IUPAC Name |

4-(bromomethyl)-4-methoxyoxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-9-7(6-8)2-4-10-5-3-7/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAMKERLPFRVAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-methoxyoxane typically involves the bromination of 4-methoxyoxane. One common method is the reaction of 4-methoxyoxane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety when handling bromine. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4-methoxyoxane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted oxanes with various functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of 4-methoxyoxane.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

4-(Bromomethyl)-4-methoxyoxane is primarily utilized as an intermediate in the synthesis of more complex organic molecules. The bromomethyl group is particularly reactive, making it a suitable candidate for nucleophilic substitution reactions. This property allows chemists to modify the compound further, leading to the creation of various derivatives that can exhibit different biological or chemical properties.

Synthesis Pathways

The synthesis of this compound typically involves the bromination of a precursor compound. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method provides controlled conditions that optimize yield and purity while minimizing byproducts.

Pharmaceutical Applications

Potential Drug Development

The compound has shown promise in pharmaceutical applications, particularly as a precursor for synthesizing biologically active compounds. Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial activities. For instance, modifications to the bromomethyl group can lead to compounds that inhibit specific biological pathways relevant to diseases such as cancer and infections .

Case Study: CXCR4 Inhibitors

Research has demonstrated that derivatives of this compound can act as inhibitors for the chemokine receptor type 4 (CXCR4), which plays a crucial role in cancer metastasis. By altering the structure of the compound, researchers have synthesized new molecules that effectively block CXCR4 interactions, potentially leading to novel cancer therapies .

Materials Science

Polymer Chemistry

In materials science, this compound can be employed in the development of new polymers. The bromomethyl group serves as an active site for further chemical modifications, allowing for the incorporation of various functional groups into polymer chains. This versatility can enhance the properties of polymers, such as their thermal stability, mechanical strength, and chemical resistance.

Table: Comparison of Related Compounds

| Compound Name | Structural Variation | Unique Features |

|---|---|---|

| 4-(Chloromethyl)-4-methoxyoxane | Chloromethyl instead of bromomethyl | Different reactivity due to chlorine's lower nucleophilicity |

| 4-(Bromomethyl)-4-ethoxyoxane | Ethoxy instead of methoxy | Alters solubility and potential interactions |

| 4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane | Prop-2-yn-1-yl group | Changes steric hindrance and reactivity profile |

This table illustrates how slight modifications in structure impact the reactivity and application potential of compounds similar to this compound.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-methoxyoxane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the methoxy group can participate in oxidation and reduction reactions. These reactions are facilitated by the electronic properties of the oxane ring, which stabilize intermediates and transition states.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxane Ring

The following table summarizes key structural and commercial differences between 4-(Bromomethyl)-4-methoxyoxane and its analogs:

Structural and Functional Analysis

4-(Bromomethyl)-4-ethoxyoxane

- Its lower price (€470.00 for 50 mg vs. €735.00 for the methoxy analog) may reflect simpler synthesis or lower demand .

4-(Bromomethyl)-4-methyloxane

- Replacing methoxy with methyl (-CH3) eliminates the oxygen atom, reducing polarity and solubility in polar solvents. This analog (C7H13BrO) is less reactive in electrophilic reactions due to the absence of electron-donating methoxy effects .

4-Bromo-4-(bromomethyl)oxane

- This compound (C6H10Br2O) contains two bromine atoms, making it highly reactive in dual substitution reactions.

4-(Bromomethyl)tetrahydropyran

- With only a bromomethyl substituent (C6H11BrO), this compound serves as a foundational building block in organic synthesis. Its simplicity makes it ideal for reactions where additional functional groups are unnecessary .

Biological Activity

4-(Bromomethyl)-4-methoxyoxane, a compound with the chemical formula C₉H₁₁BrO₂, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structure

The compound features a methoxy group (-OCH₃) and a bromomethyl group (-CH₂Br) attached to a cyclic oxane structure. This configuration contributes to its reactivity and potential interactions with biological targets.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 217.09 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with methoxy and bromo substitutions have demonstrated sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa and MCF7 cells. These compounds were found to inhibit microtubule polymerization at micromolar concentrations, suggesting a mechanism of action that involves tubulin targeting .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components:

- Microtubule Dynamics : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

- Enzyme Inhibition : The bromomethyl group may facilitate interactions with enzymes or receptors, potentially inhibiting their activity through competitive or non-competitive mechanisms.

Case Studies

- In Vitro Studies : A study investigated the effects of methoxy and bromo-substituted compounds on cancer cell lines. The results indicated that these compounds could effectively halt cell proliferation by interfering with the mitotic machinery .

- Mechanistic Insights : Research demonstrated that the binding of such compounds to the colchicine site on tubulin could prevent the necessary conformational changes for polymerization, thereby inhibiting mitosis .

- Comparative Analysis : A comparative analysis with other known tubulin inhibitors showed that this compound derivatives have unique binding affinities and mechanisms, making them promising candidates for further development in cancer therapeutics .

Synthetic Routes

The synthesis of this compound typically involves:

- The bromination of methoxy-substituted oxanes.

- Various reaction conditions including halogenation techniques and solvent choices.

Research Applications

- Medicinal Chemistry : Its structure makes it a valuable scaffold for developing new anticancer agents.

- Material Science : Potential applications in creating advanced materials due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(Bromomethyl)-4-methoxyoxane, and how can reaction efficiency be optimized?

- Methodology :

- Bromination : Start with 4-methoxyoxane derivatives (e.g., 4-hydroxymethyl-4-methoxyoxane) and use brominating agents like PBr₃ or N-bromosuccinimide (NBS) under anhydrous conditions. Monitor reaction progress via TLC or in-situ NMR.

- Optimization : Adjust solvent polarity (e.g., dichloromethane or THF) to balance reactivity and stability of intermediates. Temperature control (0–25°C) minimizes side reactions like ether cleavage.

- Safety : Use inert atmosphere (N₂/Ar) to avoid moisture-sensitive reagent degradation. Follow protocols for brominated compound handling (e.g., PPE, fume hoods) .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and bromomethyl groups at C4). Look for characteristic splitting in the oxane ring protons (δ ~3.5–4.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₇H₁₁BrO₂). Fragmentation patterns distinguish positional isomers.

- Chromatography : HPLC with UV detection (λ ~210–260 nm) monitors purity. Use reverse-phase C18 columns and acetonitrile/water gradients .

Q. How should researchers design experiments to mitigate hazards associated with this compound?

- Methodology :

- Containment : Use closed systems (e.g., Schlenk lines) for reactions involving volatile brominated intermediates.

- Waste Management : Segregate halogenated waste and neutralize residual bromine with sodium thiosulfate before disposal. Follow institutional protocols aligned with EPA/DOT guidelines .

- Emergency Protocols : Train personnel in first-aid measures for bromine exposure (e.g., eye/skin flushing with water for 15+ minutes) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311G(d,p) basis sets to predict NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate structural misassignment .

- Vibrational Analysis : IR/Raman spectra simulations identify key functional groups (e.g., C-Br stretching at ~550–600 cm⁻¹). Overlay experimental and computed spectra to validate conformers .

Q. What mechanistic insights can be gained from studying steric effects in nucleophilic substitutions involving this compound?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to probe transition-state geometry.

- Molecular Dynamics (MD) : Simulate SN2 pathways (e.g., using GROMACS) to visualize steric hindrance from the methoxy group. High steric bulk correlates with reduced nucleophilic attack efficiency .

Q. How can crystallographic data for this compound be refined using SHELX software, especially with heavy-atom challenges?

- Methodology :

- Data Collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) to enhance resolution for bromine-containing crystals.

- SHELXL Refinement : Apply anisotropic displacement parameters for Br atoms. Use TWIN/BASF commands to address twinning artifacts. Validate with R1 < 5% and wR2 < 10% .

Q. What role does solvent choice play in optimizing the catalytic efficiency of this compound in cross-coupling reactions?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) in Suzuki-Miyaura couplings. Measure yields and byproduct formation via GC-MS.

- Dielectric Constant Analysis : Correlate solvent polarity (ε) with reaction activation energy using Eyring plots. Lower ε solvents (e.g., THF, ε = 7.5) often favor oxidative addition steps .

Q. How can researchers evaluate the biological activity of this compound derivatives against enzyme targets?

- Methodology :

- Enzyme Assays : Use fluorescence-based assays (e.g., trypsin inhibition) with Michaelis-Menten kinetics to determine IC₅₀ values.

- Docking Studies : Perform AutoDock Vina simulations to predict binding affinities to active sites (e.g., cytochrome P450). Validate with crystallographic data .

Tables for Key Data

Table 1 : Computational Parameters for DFT Studies on this compound

| Basis Set | Functional | Solvent Model | RMSD (Experimental vs. Calculated NMR) |

|---|---|---|---|

| 6-311G(d,p) | B3LYP | PCM (CHCl₃) | 0.3 ppm |

| def2-TZVP | M06-2X | SMD (DMSO) | 0.6 ppm |

Table 2 : Hazard Classification and Handling Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.